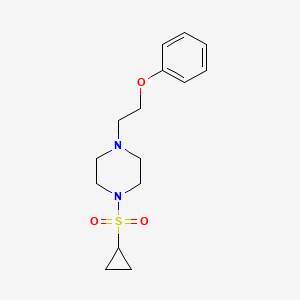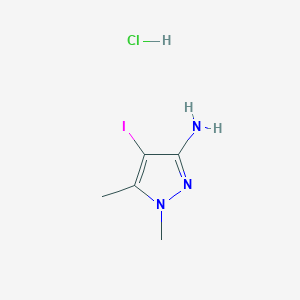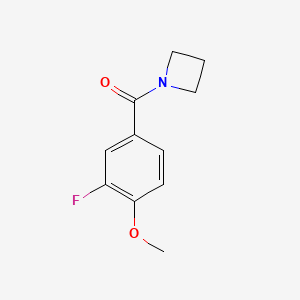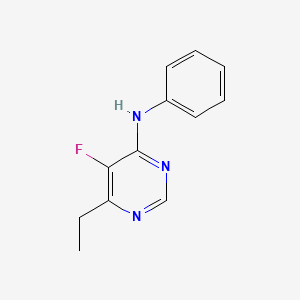
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyclopropanesulfonyl group attached to a piperazine ring, which is further substituted with a 2-phenoxyethyl group
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced through the reaction of cyclopropanesulfonyl chloride with the piperazine ring in the presence of a base such as triethylamine.
Attachment of the 2-Phenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the piperazine derivative with 2-phenoxyethyl bromide in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a modulator of biological pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)piperazine can be compared with other similar compounds, such as:
1-(Cyclopropanesulfonyl)piperazine: Lacks the 2-phenoxyethyl group, which may result in different chemical and biological properties.
4-(2-Phenoxyethyl)piperazine:
1-(Cyclopropylsulfonyl)-4-(2-phenoxyethyl)piperazine: Similar structure but with a cyclopropylsulfonyl group instead of cyclopropanesulfonyl, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H22N2O3S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C15H22N2O3S/c18-21(19,15-6-7-15)17-10-8-16(9-11-17)12-13-20-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
InChI Key |
NMPFVKLMFCXAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236971.png)
![3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12236975.png)


![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12237000.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12237006.png)
![2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237012.png)
![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12237015.png)
![2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12237026.png)
![6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237039.png)
![N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12237040.png)
![N-(cyclohexylmethyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12237058.png)
![3-(difluoromethyl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B12237068.png)
